Paroxetine HCl HeMihydrate IMpurity C HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paroxetine HCl Hemihydrate Impurity C HCl is a process-related or degradation impurity associated with the active pharmaceutical ingredient (API) paroxetine hydrochloride hemihydrate, a selective serotonin reuptake inhibitor (SSRI). For instance, Paroxetine HCl Hemihydrate Impurity B HCl (CAS 127017-69-0) is identified as a 4-methoxy derivative of paroxetine . By analogy, Impurity C may involve variations in substituents, stereochemistry, or hydration states compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

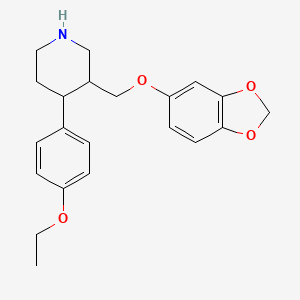

The synthesis of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Substitution Reactions: The benzo[d][1,3]dioxole and ethoxyphenyl groups can be introduced via nucleophilic substitution reactions.

Final Coupling: The final step often involves coupling the substituted piperidine with the benzo[d][1,3]dioxole moiety under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

Purification Techniques: Employing advanced purification methods like chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Quality Control and Assurance

Role in Pharmaceutical Manufacturing:

Paroxetine Hydrochloride Hemihydrate Impurity C serves as a critical marker for quality control during the production of paroxetine. The presence of impurities can significantly affect the safety and efficacy of the final product, making it essential to monitor and quantify such impurities throughout the manufacturing process. Regulatory bodies require that impurities be identified and quantified to ensure compliance with safety standards.

Analytical Techniques:

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are employed to detect and quantify this impurity. For instance, a validated UHPLC method has been developed that allows for the rapid separation of paroxetine from its related compounds, including impurities like Impurity C, achieving results in under five minutes . This efficiency is vital for maintaining production timelines while ensuring product quality.

Stability Studies

Degradation Impurities:

Research has shown that paroxetine hydrochloride hemihydrate can degrade under specific conditions, leading to the formation of various degradation impurities, including Impurity C. Stability studies are essential to understand how these impurities form over time and under different environmental conditions (e.g., exposure to heat, light, or reactive chemicals like hydrogen peroxide) .

Case Study Insights:

A study conducted on stressed samples revealed two significant degradation impurities formed during stability testing. These impurities were characterized using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance), highlighting the importance of identifying degradation pathways to improve formulation stability .

Regulatory Compliance

Implications for Drug Applications:

The presence of Paroxetine Hydrochloride Hemihydrate Impurity C is particularly relevant in the context of Abbreviated New Drug Applications (ANDAs) filed with the FDA. Regulatory agencies require comprehensive data on impurities to assess the safety and effectiveness of generic formulations compared to their brand-name counterparts .

Toxicity Studies:

Impurity C is also evaluated in toxicity studies to ensure that any potential adverse effects are understood before market release. This assessment helps safeguard public health by ensuring that all components of a drug formulation meet established safety criteria.

Research and Development

Investigative Studies:

Ongoing research into Paroxetine Hydrochloride Hemihydrate Impurity C focuses on its chemical properties, potential interactions with other compounds, and its behavior under various synthesis conditions. Understanding these factors can lead to improved synthesis methods that minimize impurity formation, thereby enhancing the overall quality of paroxetine formulations .

Mechanism of Action

The mechanism of action of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine would depend on its specific biological target. Generally, it might interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Paroxetine HCl Hemihydrate Impurity C HCl with paroxetine HCl hemihydrate and its well-characterized analog, Impurity B HCl:

Analytical Differentiation

- Chromatographic Behavior : Paroxetine and its impurities are typically resolved via HPLC , as demonstrated in studies on related drugs like pioglitazone hydrochloride . Impurity C would exhibit distinct retention times compared to paroxetine and Impurity B, as seen in pharmacopeial methods where impurities are identified via relative retention .

Pharmacological Impact

- Paroxetine HCl Hemihydrate : Exhibits potent serotonin reuptake inhibition (Ki = 0.1 nM) and is used for depression/anxiety.

- Impurity B HCl : The 4-methoxy substitution likely reduces serotonin affinity due to steric or electronic effects, though specific activity data are unavailable .

- Impurity C HCl : Expected to have minimal therapeutic activity but may affect API stability or bioavailability if present above ICH thresholds (typically >0.1%).

Research Findings and Challenges

- Synthesis Pathways : Impurities like B and C may arise from incomplete methylation/demethylation during paroxetine synthesis .

- Regulatory Considerations : The U.S. Pharmacopeia mandates stringent identification tests for chloride and chromatographic purity, which apply to all paroxetine impurities .

- Data Gaps: Limited published data exist on Impurity C HCl’s exact structure, toxicity, or degradation pathways. Further studies using hyphenated techniques (e.g., LC-MS/MS) are needed.

Biological Activity

Paroxetine hydrochloride (HCl) is a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. The compound "Paroxetine HCl Hemihydrate Impurity C" arises during the synthesis of paroxetine hydrochloride and is significant in pharmaceutical quality control due to its potential effects on the purity and efficacy of the final product. This article explores the biological activity of this impurity, its synthesis, and its implications in pharmacology.

Overview of Paroxetine HCl Hemihydrate Impurity C

Chemical Structure and Properties

- Molecular Formula : C19H21ClFNO3·0.5H2O

- Molecular Weight : Approximately 345.84 g/mol

- Physical State : Crystalline hemihydrate

- Solubility : Slightly soluble in water, freely soluble in methanol.

Paroxetine HCl is characterized by a fluorophenyl moiety that plays a crucial role in its pharmacological activity. Impurity C specifically refers to a byproduct that can influence the overall quality of paroxetine formulations.

Paroxetine primarily inhibits the serotonin transporter (SERT), increasing serotonin levels in synaptic clefts, which is beneficial for treating depression and anxiety disorders. Impurity C's biological activity is less understood but may share some characteristics with paroxetine due to structural similarities.

Pharmacological Effects

-

Antidepressant Activity :

- Paroxetine has demonstrated efficacy as an antidepressant through its action on serotonin levels.

- Impurity C's direct antidepressant effects are not well-documented but may affect the overall pharmacodynamics of paroxetine formulations.

- Neuroprotective Effects :

- Anti-inflammatory Activity :

- Antimicrobial Properties :

Synthesis and Quality Control

The synthesis of paroxetine hydrochloride hemihydrate impurity C occurs during the preparation of paroxetine HCl from its free base. The presence of impurities can arise from various synthetic pathways, highlighting the importance of quality control in pharmaceutical manufacturing.

Case Studies

- Impact on Drug Efficacy : A study highlighted that impurities like Hemihydrate Impurity C could alter the pharmacokinetics and pharmacodynamics of paroxetine, potentially leading to variations in therapeutic outcomes.

- Quality Assurance Protocols : Research emphasizes implementing stringent quality control measures during synthesis to minimize impurities, ensuring consistent therapeutic efficacy .

Properties

Molecular Formula |

C21H25NO4 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine |

InChI |

InChI=1S/C21H25NO4/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3 |

InChI Key |

NRDNQJUHWODZBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.